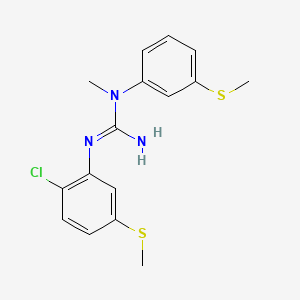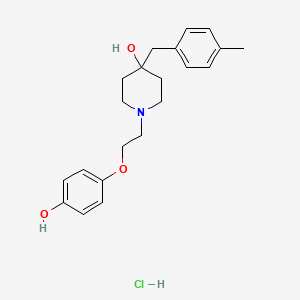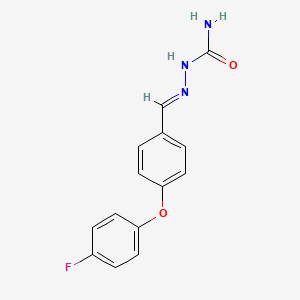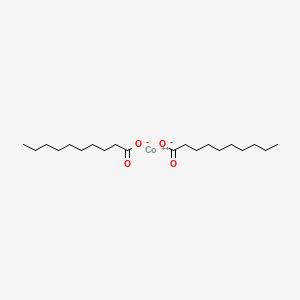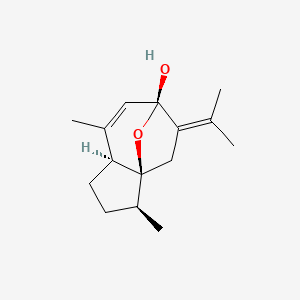
Curcumenol
Overview
Description
Curcumenol is a component of Curcuma wenyujin, a member of the Curcuma zedoaria family, which has a long history in traditional Chinese medicine (TCM) due to its abundant biologically active constituents .
Synthesis Analysis
The synthesis of curcumin and curcuminoids has been carried out with three simple reaction steps: protection of keto-enol functionality of acetylacetone (acac) by BF3·THF; condensation of the corresponding aromatic aldehyde catalyzing with n-butylamine; cleavage of the BF2 group by means of hydrated metal oxides . The yields obtained for the synthesis of curcumin with several catalyzers were as follows: silica (70%), molecular sieves (80%) and alumina (85%) .
Chemical Reactions Analysis
Curcumenol exerts different pharmacological effects in regard to a variety of diseases, including anti-inflammatory, anti-oxidant, anti-bactericidal, anti-diabetic, and anti-cancer activity, and also ameliorates osteoporosis .
Physical And Chemical Properties Analysis
Curcumenol has a white needle-like crystal structure at ambient temperatures, with a melting point of 113–115 °C, and it is insoluble in water, but soluble in methanol, ethanol, dimethyl sulfoxide, and some organic solvents .
Scientific Research Applications
Curcumenol, a component of Curcuma wenyujin, has several biological activities . Existing research has reported that curcumenol exerts different pharmacological effects in regard to a variety of diseases, including:
- Anti-inflammatory : Curcumenol has been found to have anti-inflammatory properties .
- Anti-oxidant : It also acts as an anti-oxidant .
- Anti-bactericidal : Curcumenol has been reported to have anti-bactericidal effects .
- Anti-diabetic : It has been used in the treatment of diabetes .
- Anti-cancer : Curcumenol has been found to inhibit proliferation and promote apoptosis of CRC LoVo cells in a dose- and time-dependent manner .
- Ameliorates Osteoporosis : It has also been found to ameliorate osteoporosis .
- Hepatoprotective : Curcumenol has been found to have hepatoprotective properties, meaning it can protect the liver from damage .
- Anti-viral : It has also been reported to have anti-viral effects .
- Anti-convulsant : Curcumenol has been used in the treatment of convulsions .
- Improving Respiratory and Digestive Dysfunction : Evidence has shown that Curcumenol may be a natural inhibitor of TMEM16A (one of the calcium-activated chloride channel proteins) inhibitor and has application prospects in improving respiratory and digestive dysfunction .
- Potential Tumor Therapy : As the primary cytotoxic components in C. zedoaria rhizomes, Curcumenol and three other compounds offer additional experimental support for the traditional usage of C. zedoaria rhizomes in treating gastric cancer .
Safety And Hazards
Future Directions
Despite the huge pharmacological potential of curcumenol, its further application potential has been hindered by unsatisfactory physical properties (e.g., low water solubility). To further determine the characteristics of curcumenol, the extraction, determination, and bioactivity of the compound are summarized in this review .
properties
IUPAC Name |
(1S,2S,5S,8R)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h7,11-12,16H,5-6,8H2,1-4H3/t11-,12-,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFMXVMWEWLJGJ-NZBPQXDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CC(=C(C)C)C(O3)(C=C2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@]13CC(=C(C)C)[C@](O3)(C=C2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058011 | |
| Record name | Curcumenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Curcumenol | |
CAS RN |
19431-84-6 | |
| Record name | Curcumenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19431-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Curcumenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019431846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Curcumenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



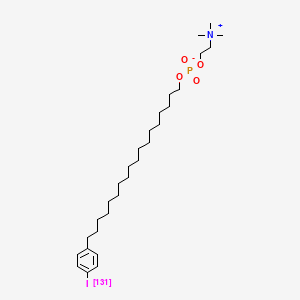
![Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate](/img/structure/B1669259.png)
![2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol](/img/structure/B1669260.png)
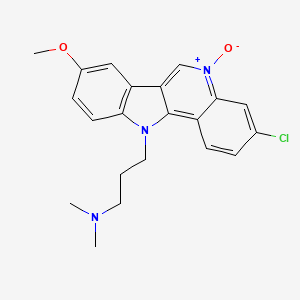
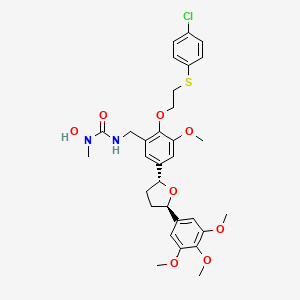
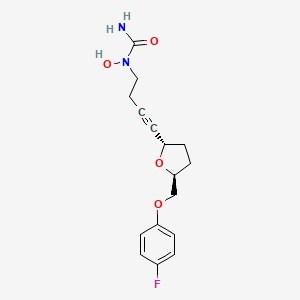
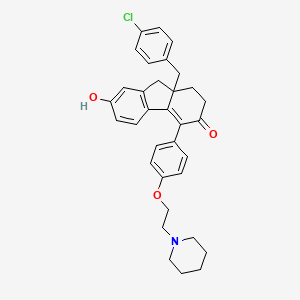
![3-({[4-Methyl-5-(Pyridin-4-Yl)-4h-1,2,4-Triazol-3-Yl]methyl}amino)-N-[2-(Trifluoromethyl)benzyl]benzamide](/img/structure/B1669271.png)
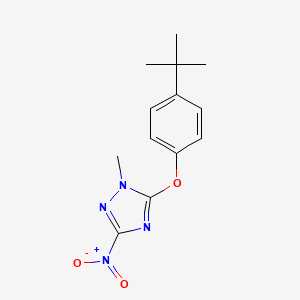
![(E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B1669273.png)
